![molecular formula C9H13NO B2968480 1,4-二甲基-7-氧代双环[2.2.1]庚烷-2-腈 CAS No. 1315366-09-6](/img/structure/B2968480.png)

1,4-二甲基-7-氧代双环[2.2.1]庚烷-2-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

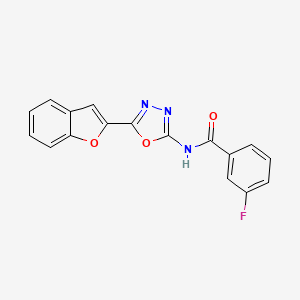

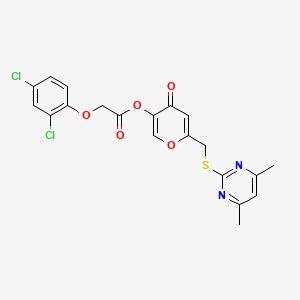

“1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile” is a chemical compound with the formula C9H13NO . It is a derivative of 7-oxabicyclo[2.2.1]heptane, also known as 1,4-epoxycyclohexane . This compound is part of a class of molecules known as oxabicycloheptanes, which are cyclic ethers .

Synthesis Analysis

The synthesis of 7-oxabicyclo[2.2.1]heptane derivatives, including “1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile”, often involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . The parent 7-oxanorbornane, a key intermediate in the synthesis, can be prepared from the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol .Molecular Structure Analysis

The molecular structure of “1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile” is based on the 7-oxabicyclo[2.2.1]heptane skeleton, which is a seven-membered ring with an oxygen atom . The “1,4-Dimethyl” indicates the presence of two methyl groups attached to the first and fourth carbon atoms of the ring. The “2-carbonitrile” indicates the presence of a nitrile group (-C#N) attached to the second carbon atom of the ring .Chemical Reactions Analysis

7-Oxabicyclo[2.2.1]heptane derivatives, including “1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile”, can undergo a variety of chemical reactions. These include acid-induced ethereal bridge nucleophilic displacements, base-induced ethereal bridge opening, and reductive ethereal ring opening .科学研究应用

Asymmetric Total Synthesis

1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile (referred to as 7-oxanorbornane or 7-oxabicyclo[2.2.1]heptane ) serves as an essential chiron for asymmetric total synthesis. Its unique bicyclic structure allows for stereoselective transformations, making it a valuable building block. Researchers exploit this compound to create enantiomerically enriched natural products and bioactive molecules, including rare sugars, analogues, and monosaccharides .

Antitumor and Anticancer Properties

Several derivatives of 7-oxanorbornane exhibit promising antitumor and anticancer activity. For instance, monoamide analogues have demonstrated enhanced antiplasmodial effects compared to norcantharidin. These compounds hold potential for drug development and cancer therapy .

Herbicides and Agricultural Applications

Analogues of 7-oxanorbornane have been explored as herbicides. Their unique structure and biological properties make them interesting candidates for weed control and agricultural applications .

Polymerization and Material Science

The parent 7-oxanorbornane is readily available through Diels–Alder reactions or other synthetic methods. Its derivatives, such as 2-methylidene-7-oxanorbornane, have been used in radical-induced alkene polymerizations. These polymers find applications in material science and engineering .

Flavor and Fragrance Industry

1,4-Cineole (1-isopropyl-4-methyl-7-oxabicyclo[2.2.1]heptane) is derived from 7-oxanorbornane. It contributes to the fragrance of various plants and perfumes. The compound has been identified as a key component in essential oils and flavorings .

Biocatalysis and Enzyme Substrates

7-Oxabicyclo[4.1.0]heptan-2-one has been employed as a substrate to study the substrate specificity of certain enzymes. Researchers investigate its reductive reactions using purified recombinant NADPH-dependent 3-quinuclidinone reductases .

属性

IUPAC Name |

1,4-dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-8-3-4-9(2,11-8)7(5-8)6-10/h7H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBHWASTCNRNFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(O1)(C(C2)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-cyano-2-(propan-2-yloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2968398.png)

![2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2968399.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2968402.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2968407.png)

![1-((1R,5S)-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2968408.png)

![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2968419.png)